2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid

Description

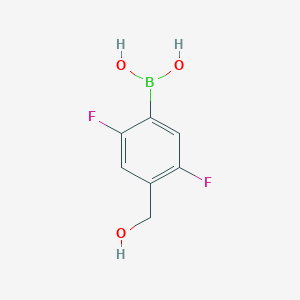

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a hydroxymethyl (-CH2OH) substituent at the para position and fluorine atoms at the 2- and 5-positions of the benzene ring.

Properties

IUPAC Name |

[2,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,11-13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGLIFGIWSRZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)CO)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Formation from Dihalogenated Precursors

A patented approach for monohalogenated phenylboronic acids involves dihalogenated benzene derivatives as starting materials. For 2,5-difluoro-4-(hydroxymethyl)phenylboronic acid, the process begins with 2,5-difluoro-1,4-dibromobenzene (or analogous dihalide). Key steps include:

-

Grignard Exchange : A mixture of lithium salt and alkaline ionic liquid catalyzes the selective substitution of one halogen atom (e.g., bromine) with MgCl, forming 2,5-difluoro-4-bromophenyl magnesium chloride .

-

Boronation : Reaction with trialkyl borate (e.g., B(OiPr)₃) at −20°C yields the boronic ester intermediate.

-

Hydrolysis : Acidic hydrolysis (e.g., 1M H₂SO₄) cleaves the ester, producing the boronic acid.

Critical Parameters :

-

Catalyst: LiCl/ionic liquid mixture (molar ratio 0.05–0.2:1 relative to substrate).

-

Temperature: 0–80°C during Grignard exchange; −20°C for boronation.

Suzuki–Miyaura Cross-Coupling

Coupling with Prefunctionalized Boronic Acids

The compound can be synthesized via Suzuki coupling using 2,5-difluoro-4-(hydroxymethyl)bromobenzene and a boronic acid partner. Exemplary conditions from analogous syntheses include:

Example Protocol (adapted from):

-

Combine 2,5-difluoro-4-(hydroxymethyl)bromobenzene (1.0 eq), pinacol boronate (1.2 eq), PdCl₂(dppf) (0.1 eq), and Cs₂CO₃ (2.0 eq) in DMF/THF.

-

Heat at 90°C under N₂ for 2 hours.

-

Extract with ethyl acetate, purify via silica chromatography (ethyl acetate/hexane).

Yield : 62–92% (similar to).

Functional Group Interconversion

Reduction of Formyl Precursors

A route via 2,5-difluoro-4-formylphenylboronic acid involves:

-

Formylation : Directed ortho-metalation of 2,5-difluorophenylboronic acid followed by formylation (e.g., using DMF/POCl₃).

-

Reduction : NaBH₄ reduction in THF converts the aldehyde to hydroxymethyl.

Optimization Insights :

-

Protection : The boronic acid group may require protection (e.g., as a pinacol ester) during reduction to prevent side reactions.

-

Workup : Acidic hydrolysis (HCl) regenerates the boronic acid post-reduction.

Challenges and Troubleshooting

Competing Protodeboronation

Fluorine substituents ortho to the boronic acid increase acidity (pKa ~7–8), raising protodeboronation risks. Mitigation strategies:

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The boronic acid moiety can be reduced to form a boronate ester.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, boronate esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a critical building block in the synthesis of biologically active molecules. Its derivatives are often utilized in developing targeted therapies for diseases such as cancer and diabetes.

Cancer Therapeutics

Research has shown that derivatives of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid can act as inhibitors of key enzymes involved in cancer progression. For example, it has been linked to the synthesis of imidazo[4,5-b]pyrazin-2-ones, which function as mTOR kinase inhibitors—important targets in cancer therapy .

Diabetes Management

The compound's ability to form stable complexes with glucose makes it a candidate for developing glucose-responsive drug delivery systems. For instance, conjugates of phenylboronic acids have been explored for their potential to release insulin in response to blood glucose levels, thus offering a controlled approach to diabetes treatment .

Organic Synthesis

This compound plays a pivotal role in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

This compound is particularly effective in Suzuki coupling reactions due to its fluorine substituents, which enhance its reactivity compared to other boronic acids . The following table summarizes its performance in various coupling reactions:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halide + phenylboronic acid | Up to 90% | |

| Cross-Coupling | Various substrates | Variable |

Material Science

In material science, this compound is utilized in developing advanced materials with enhanced properties.

Polymer Development

The compound can be incorporated into polymers to enhance their mechanical properties and chemical resistance. For example, it has been used to create polyurethane materials that exhibit improved durability under various conditions .

Coatings and Composites

Research indicates that boronic acid derivatives can be used in formulating coatings that provide protective barriers against environmental factors. These coatings are essential in industries requiring high-performance materials .

Insulin Delivery Systems

A notable study demonstrated the efficacy of chitosan-phenylboronic acid conjugates for insulin delivery systems that respond to glucose levels. The system showed significant insulin release at elevated glucose concentrations, indicating its potential for diabetes management .

Antimicrobial Activity

Another study highlighted the antimicrobial properties of phenylboronic acid derivatives against various pathogens, including Candida albicans and Escherichia coli. The research suggested that these compounds could serve as novel antibacterial agents due to their mechanism of action targeting bacterial protein synthesis .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Positions) | Notable Properties |

|---|---|---|---|---|---|

| 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | Not explicitly listed | C7H7BF2O3 | ~187.94* | F (2,5); -CH2OH (4) | Presumed higher solubility |

| 2,3-Difluoro-4-(hydroxymethyl)phenylboronic acid | Not provided | C7H7BF2O3 | ~187.94* | F (2,3); -CH2OH (4) | Likely distinct steric hindrance |

| 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | 917969-79-0 | C7H7BF2O3 | 187.94 | F (3,5); -CH2OH (4) | Symmetric fluorine positioning |

| 2,5-Difluorophenylboronic acid | 193353-34-3 | C6H5BF2O2 | 157.91 | F (2,5); no hydroxymethyl | Lower molecular weight, hydrophobic |

| 4-(Hydroxymethyl)phenylboronic acid | Not provided | C7H9BO3 | 151.96 | -CH2OH (4); no fluorine | Higher polarity, no electron-withdrawing F |

*Molecular weight inferred from analogs in .

- Fluorine Positioning : The 2,5-difluoro substitution in the target compound introduces an asymmetric electronic environment, enhancing the boron center’s electrophilicity compared to symmetric 3,5-difluoro analogs . This asymmetry may influence regioselectivity in cross-coupling reactions.

- Hydroxymethyl Group: Unlike non-hydroxylated analogs (e.g., 2,5-difluorophenylboronic acid), the -CH2OH group increases solubility in polar solvents, enabling use in aqueous-phase reactions or biocompatible systems .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent effects:

- Electron-Withdrawing Fluorine: Fluorine atoms activate the boronic acid by withdrawing electron density, accelerating transmetalation with palladium catalysts. For example, 4-bromoacetophenone coupled with phenylboronic acid achieved >90% yield under optimized conditions . The target compound’s 2,5-difluoro substitution likely provides similar activation.

- However, this effect is less pronounced than in ortho-substituted analogs .

Biological Activity

2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and material science. This compound's unique structure, featuring difluorinated aromatic rings and a hydroxymethyl group, enhances its reactivity and binding capabilities with various biological targets.

The molecular formula of this compound is C₇H₈B F₂O₃. Its structure allows it to participate in reversible covalent bonding with cis-diols, which is a critical feature for targeting enzymes that contain diol-binding sites. This property is particularly useful in the development of enzyme inhibitors and drug scaffolds.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit various enzymes, notably serine proteases, which are implicated in diseases such as cancer and Alzheimer's disease. The boronic acid functionality facilitates the formation of stable complexes with the active sites of these enzymes, leading to effective inhibition.

Case Studies

- Tumor Targeting : A study explored the use of phenylboronic moieties for MRI applications targeting cancer cells. The synthesized compounds exhibited promising tumor-targeting abilities due to their capacity to bind selectively to sialic acid residues on cancer cells, enhancing imaging contrast .

- Inhibition of β-Lactamase : Another investigation focused on the screening of compounds against Klebsiella pneumoniae OXA-48 β-lactamase. Certain derivatives demonstrated significant inhibitory activity with AC₅₀ values in the low micromolar range, indicating their potential as therapeutic agents against antibiotic-resistant bacteria .

- Hydrogel Applications : Research into boronate ester hydrogels highlighted their biomedical applications, including drug delivery systems. The unique properties of this compound contribute to the stability and efficacy of these hydrogels in releasing therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of fluorine atoms enhances the electronic properties of the compound, affecting its interaction with biological targets.

- Hydroxymethyl Group : This functional group increases solubility and provides additional hydrogen bonding capabilities, which may enhance binding affinity to target enzymes.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-difluoro-4-(hydroxymethyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid's reactivity. For example, details a Suzuki reaction using 4-(hydroxymethyl)phenylboronic acid with dibromofluorene derivatives, catalyzed by Pd(PPh₃)₄ in a THF/Na₂CO₃ system at 80°C. Key factors include:

- Catalyst loading : 2–5 mol% Pd.

- Solvent polarity : THF or DMF for solubility.

- Temperature : 60–100°C to balance reactivity and side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine experimental and computational approaches:

- Experimental :

- FT-IR : Confirm B–O and C–F bonds (e.g., B–O stretch at ~1340 cm⁻¹, C–F at ~1220 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO (hydroxymethyl proton at δ 4.5–5.0 ppm; boronic acid protons may appear broad) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., B–C bond length ~1.56 Å) .

- Computational : DFT/B3LYP calculations (basis set: 6-311++G(d,p)) predict molecular electrostatic potential and frontier orbitals .

Q. What are the stability considerations for this compound under aqueous or basic conditions?

- Methodological Answer :

- Hydrolytic stability : Boronic acids form reversible esters with diols (e.g., glucose) in neutral/basic media. Use buffered solutions (pH 7.4) for short-term studies .

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer : Exploit its pH- and ROS-sensitive boronic acid group:

- Polymer conjugation : Covalently link to poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA) via esterification (EDC/NHS catalysis). Dynamic light scattering (DLS) confirms nanoparticle size (~100 nm) .

- Drug release : Test under simulated lysosomal conditions (pH 5.0, 10 mM H₂O₂), showing >80% release in 24 h via boronate ester cleavage .

Q. How do electronic effects of fluorine substitution impact its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing fluorine reduces boronic acid’s nucleophilicity, slowing transmetalation in Suzuki reactions. Mitigate by:

- Catalyst optimization : Use PdCl₂(dppf) with higher electron density.

- Base selection : K₃PO₄ enhances activation vs. Na₂CO₃ .

- Kinetic studies : Compare coupling rates with non-fluorinated analogs via ¹⁹F NMR (e.g., 20% slower reaction for 2,5-difluoro derivatives) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Dynamic effects : Boronic acid tautomerism (trigonal vs. tetrahedral boron) causes peak broadening. Add D₂O to observe sharpening .

- Impurity analysis : Use LC-MS to detect byproducts (e.g., deboronation products at m/z 175.1) .

- Cross-validation : Compare experimental IR with DFT-simulated spectra to assign ambiguous vibrations .

Q. How is this compound utilized in designing boron-modified polymers for high-temperature applications?

- Methodological Answer :

- Polymer synthesis : Incorporate into Novolac resins via hydroxymethyl group condensation (150°C, HCl catalyst). TGA shows increased char yield (45% vs. 30% for unmodified resin at 800°C) due to B–C network formation .

- Mechanical testing : DMA reveals 20% higher storage modulus in boron-modified polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.